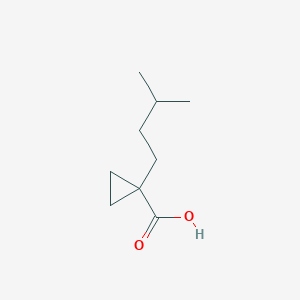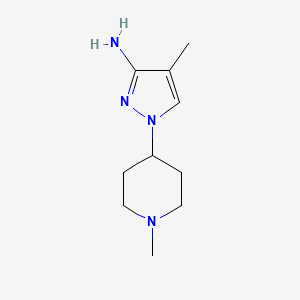
2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, a dichloro group, and a fluorophenyl group attached to a propan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol typically involves multiple steps, starting with the preparation of the phenyl precursor. One common method is the reaction of 2,4-dichloro-5-fluorobenzaldehyde with an appropriate amine under reductive conditions. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of a solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to remove the amino group, resulting in a different derivative.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Derivatives lacking the amino group.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand the interaction of halogenated phenyl groups with biological macromolecules.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
2-Amino-2-(2,4-dichlorophenyl)propan-1-ol: Lacks the fluorine atom.
2-Amino-2-(2,4-dichloro-5-methylphenyl)propan-1-ol: Contains a methyl group instead of a fluorine atom.
2-Amino-2-(2,4-dichloro-5-bromophenyl)propan-1-ol: Contains a bromine atom instead of a fluorine atom.
Uniqueness: 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields
Propiedades
Fórmula molecular |
C9H10Cl2FNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2-amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2FNO/c1-9(13,4-14)5-2-8(12)7(11)3-6(5)10/h2-3,14H,4,13H2,1H3 |
Clave InChI |
JIMTTZZDMYZVQG-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC(=C(C=C1Cl)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)






![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)


![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)

![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)

